molecular formula C13H13NO B2772253 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one CAS No. 608537-28-6

2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one

Cat. No.: B2772253
CAS No.: 608537-28-6
M. Wt: 199.253
InChI Key: MNDQLNHLTBCQTK-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one: is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a fused tricyclic system with a ketone functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one typically involves the reaction of phenylhydrazine hydrochloride with 1,3-cyclohexanedione. This reaction is often carried out in the presence of an acid catalyst, such as trifluoroacetic acid, under controlled temperature conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired tetrahydrocarbazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the recovery and recycling of catalysts and solvents are crucial for sustainable industrial processes .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound has shown potential biological activity, including antimycobacterial properties. It is being investigated for its potential use in developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Comparison with Similar Compounds

  • 1,2,3,9-Tetrahydro-4H-carbazol-4-one
  • 1,2,3,4-Tetrahydro-9-methylcarbazol-4-one
  • 1,2,3,4-Tetrahydrocarbazol-4-one

Comparison: 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one is unique due to the presence of a methyl group at the second position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in the realm of carbazole derivatives .

Properties

IUPAC Name

2-methyl-1,2,3,9-tetrahydrocarbazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-8-6-11-13(12(15)7-8)9-4-2-3-5-10(9)14-11/h2-5,8,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDQLNHLTBCQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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